tert-butyl (R)-(1-hydroxyhexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-t-butoxycarbonylamino-1-hexanol is a chiral compound that belongs to the class of amino alcohols. It is characterized by the presence of a t-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the hexane chain. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-t-butoxycarbonylamino-1-hexanol typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a t-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Reduction: The protected amino compound is then subjected to reduction reactions to introduce the hydroxyl group at the desired position on the hexane chain.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Industrial Production Methods
In industrial settings, the production of ®-2-t-butoxycarbonylamino-1-hexanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-2-t-butoxycarbonylamino-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or ethers.
Scientific Research Applications
®-2-t-butoxycarbonylamino-1-hexanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of drugs targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-t-butoxycarbonylamino-1-hexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-t-butoxycarbonylamino-1-hexanol: The enantiomer of the compound with similar properties but different stereochemistry.
2-t-butoxycarbonylamino-1-pentanol: A similar compound with a shorter carbon chain.
2-t-butoxycarbonylamino-1-heptanol: A similar compound with a longer carbon chain.
Uniqueness
®-2-t-butoxycarbonylamino-1-hexanol is unique due to its specific stereochemistry and the presence of both the Boc protecting group and the hydroxyl group. This combination of features makes it a valuable intermediate in the synthesis of various complex molecules, offering versatility in chemical transformations and applications.
Properties
Molecular Formula |
C11H23NO3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1 |
InChI Key |
KCKPPJXOWKJHDP-SECBINFHSA-N |
Isomeric SMILES |
CCCC[C@H](CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.